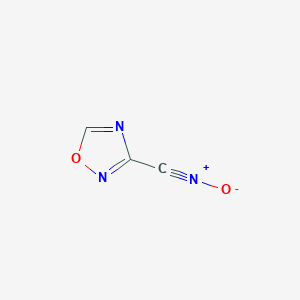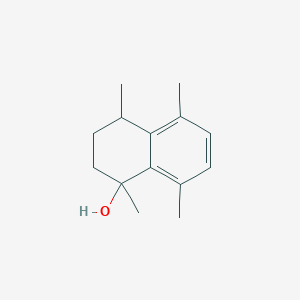
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound with a complex structure It is a derivative of tetrahydronaphthalene, characterized by the presence of four methyl groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps. One common method includes the hydrogenation of naphthalene derivatives followed by methylation and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using nickel or palladium catalysts. The methylation step can be achieved using methyl iodide or dimethyl sulfate under basic conditions. The final hydroxylation step might involve the use of oxidizing agents such as hydrogen peroxide or peracids.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetramethyl-1,2,3,4-tetrahydronaphthalen-1-one, while reduction could produce tetramethyl-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may also play a role in modulating the compound’s hydrophobic interactions and overall stability.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with a similar structure but lacking the methyl and hydroxyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different substitution patterns.
Uniqueness
1,4,5,8-Tetramethyl-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of both methyl and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields.
Propiedades
Número CAS |
138722-93-7 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,4,5,8-tetramethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-9-5-6-11(3)13-12(9)10(2)7-8-14(13,4)15/h5-6,10,15H,7-8H2,1-4H3 |
Clave InChI |
PMSPTZWCYUHMAW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=C(C=CC(=C12)C)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


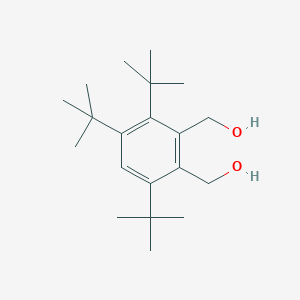

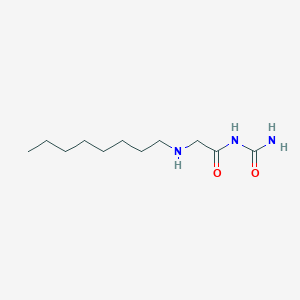
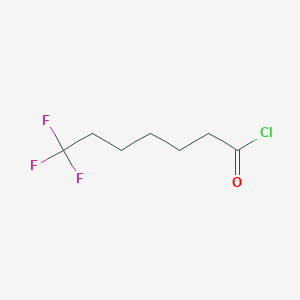
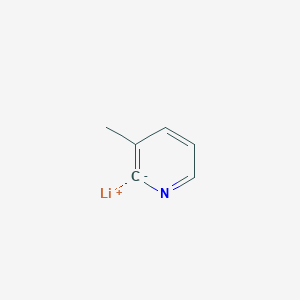
![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





